![molecular formula C16H31N5O2S B5644238 N'-{(3S*,4R*)-4-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5644238.png)
N'-{(3S*,4R*)-4-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a class of chemicals that exhibit significant biological activity due to their intricate structure. The interest in such compounds typically stems from their potential applications in various fields of science, particularly in medicinal chemistry, where their interactions with biological systems can be of therapeutic value.
Synthesis Analysis
Synthesis of compounds with similar complex structures involves multi-step reactions, starting from simpler precursors. Techniques such as reductive benzylation, methylation, and acylation are commonly employed, followed by ring closure reactions to form the desired heterocyclic systems. For instance, the synthesis of related imidazole and pyrrole derivatives has been demonstrated through methodologies that ensure chemoselectivity and high yields (Drabina et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. This technique helps in understanding the spatial configuration and the potential for interactions with biological targets. Related studies have elucidated the structures of complex molecules, highlighting the importance of heterocyclic rings and substituents in determining the molecular geometry and properties (Guseinov et al., 2006).
Eigenschaften
IUPAC Name |
2-[[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidin-1-yl]methyl]-1-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N5O2S/c1-6-8-21-9-7-17-16(21)12-20-10-14(13(2)3)15(11-20)18-24(22,23)19(4)5/h7,9,13-15,18H,6,8,10-12H2,1-5H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBRXCTZNLXJNO-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CC(C(C2)NS(=O)(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=CN=C1CN2C[C@H]([C@@H](C2)NS(=O)(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

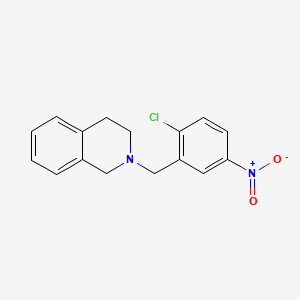
![(1S*,5R*)-6-benzyl-3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5644167.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5644173.png)
![2-{2-oxo-2-[4-(2-thienylcarbonyl)piperazin-1-yl]ethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5644183.png)
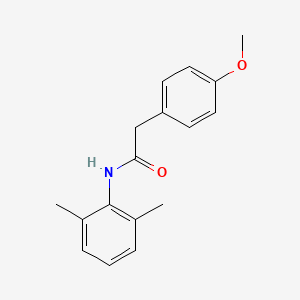
![1-cyclopentyl-4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5644199.png)
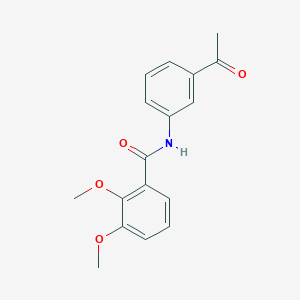
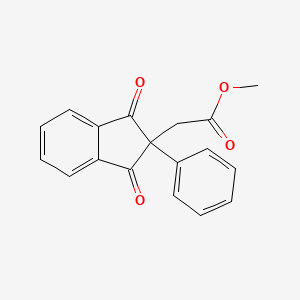
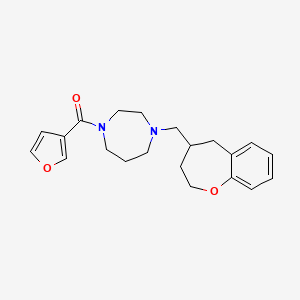
![N-methyl-2-{4-[2-(methylthio)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5644222.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate](/img/structure/B5644230.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperazine hydrochloride](/img/structure/B5644245.png)

![6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5644271.png)